molecular formula C15H17N3O2 B5371480 N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B5371480
M. Wt: 271.31 g/mol
InChI Key: XAQPLTSKZPXDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, commonly known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by researchers at the University of Connecticut. AM-1241 has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

AM-1241 exerts its effects by binding to and activating cannabinoid receptors in the body. Specifically, it has a high affinity for the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
AM-1241 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

AM-1241 has several advantages for use in lab experiments. It has a high affinity for the CB2 receptor, which allows for selective activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, one limitation is that it can be difficult to obtain and is relatively expensive.

Future Directions

There are several future directions for research involving AM-1241. One area of interest is its potential for the treatment of addiction. Studies have shown that activation of the CB2 receptor can decrease drug-seeking behavior in animal models of addiction. Another area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that activation of the CB2 receptor can have neuroprotective effects in these diseases. Additionally, there is interest in developing more selective CB2 receptor agonists that can be used for therapeutic purposes.

Synthesis Methods

AM-1241 can be synthesized using a multi-step process. The starting material for the synthesis is 4-methylbenzyl chloride, which is reacted with sodium azide to form the corresponding azide. The azide is then reacted with propargyl bromide to form the alkyne. The alkyne is then reacted with ethyl chloroacetate to form the intermediate compound. The final step involves the reaction of the intermediate compound with allylamine to form AM-1241.

Scientific Research Applications

AM-1241 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Studies have also demonstrated its potential for the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-9-18(12(3)19)10-14-16-15(17-20-14)13-7-5-11(2)6-8-13/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQPLTSKZPXDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.